3-Fluoro-5-isopropylbenzoic acid
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Overview
Description
3-fluoro-5-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the third position and an isopropyl group at the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-fluoro-5-(propan-2-yl)benzoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-fluoro-5-(propan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-5-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-fluorobenzoic acid: Similar structure but lacks the isopropyl group.
4-fluoro-3-(propan-2-yl)benzoic acid: Similar but with different substitution pattern.
2-fluoro-5-(propan-2-yl)benzoic acid: Another isomer with different fluorine position.
Uniqueness
3-fluoro-5-(propan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine and isopropyl groups, which can significantly impact its chemical reactivity and biological activity compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-fluoro-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,1-2H3,(H,12,13) |
InChI Key |
AYBKUTSZRQMTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)F)C(=O)O |
Origin of Product |
United States |
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